molecular formula C11H10O5 B11882152 8-Methoxy-2-oxochroman-3-carboxylic acid

8-Methoxy-2-oxochroman-3-carboxylic acid

Cat. No.: B11882152
M. Wt: 222.19 g/mol
InChI Key: HISBMQMDIJBOGC-UHFFFAOYSA-N
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Description

8-Methoxy-2-oxochroman-3-carboxylic acid is a coumarin derivative known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a methoxy group at the 8th position and a carboxylic acid group at the 3rd position of the chroman ring. Its molecular formula is C11H8O5, and it has a molecular weight of 220.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2-oxochroman-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 8-methoxy-2H-chromen-3-one with a suitable carboxylating agent. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-2-oxochroman-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted coumarins, quinones, and alcohol derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

8-Methoxy-2-oxochroman-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methoxy-2-oxochroman-3-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets β-tubulin, a protein involved in cell division, and caspase-3/7, enzymes that play a role in apoptosis.

    Pathways Involved: By inhibiting β-tubulin polymerization, the compound disrupts microtubule formation, leading to cell cycle arrest.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit β-tubulin polymerization and activate caspase-3/7 makes it a promising candidate for anticancer research, setting it apart from other coumarin derivatives .

Properties

Molecular Formula

C11H10O5

Molecular Weight

222.19 g/mol

IUPAC Name

8-methoxy-2-oxo-3,4-dihydrochromene-3-carboxylic acid

InChI

InChI=1S/C11H10O5/c1-15-8-4-2-3-6-5-7(10(12)13)11(14)16-9(6)8/h2-4,7H,5H2,1H3,(H,12,13)

InChI Key

HISBMQMDIJBOGC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(C2)C(=O)O

Origin of Product

United States

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